molecular formula C23H24FN3O5S2 B296922 2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B296922
M. Wt: 505.6 g/mol
InChI Key: MJVVGKXMFUNOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(4-fluorophenyl)sulfonyl]-4-methylanilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a chemical compound that has gained significant attention from the scientific community. This compound is also known as N-(4-fluorophenylsulfonyl)-N'- (4-methylphenyl)-3-[(methylsulfonyl)amino]benzeneacetamide or FSBA. It is a potent inhibitor of certain enzymes and has been used in various scientific research applications.

Mechanism of Action

FSBA inhibits PKC by binding to its regulatory domain, preventing its activation. This leads to a decrease in PKC-mediated signaling pathways, which can result in decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
FSBA has been shown to have various biochemical and physiological effects. In addition to its anti-tumor effects, it has been shown to have anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. FSBA has also been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of FSBA is its potency as a PKC inhibitor, which makes it a useful tool for studying PKC-mediated signaling pathways. However, its potency can also be a limitation, as high concentrations of FSBA can have non-specific effects on other cellular processes.

Future Directions

1. Further studies on the anti-tumor effects of FSBA in vivo, including its efficacy in animal models of cancer.
2. Investigation of the effects of FSBA on other cellular processes, such as autophagy and DNA damage response.
3. Development of more specific PKC inhibitors based on the structure of FSBA.
4. Investigation of the potential use of FSBA as a therapeutic agent for other diseases, such as inflammatory and angiogenic disorders.
In conclusion, FSBA is a potent inhibitor of PKC that has been used in various scientific research applications. Its mechanism of action involves binding to the regulatory domain of PKC, leading to decreased cell proliferation and increased apoptosis in cancer cells. FSBA has various biochemical and physiological effects, including anti-inflammatory and anti-angiogenic effects. While its potency makes it a useful tool for studying PKC-mediated signaling pathways, further studies are needed to investigate its potential as a therapeutic agent for other diseases.

Synthesis Methods

The synthesis of FSBA is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base such as triethylamine. This reaction forms N-(4-fluorophenylsulfonyl)-4-methylaniline. The second step involves the reaction of this intermediate with 3-(methylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form FSBA.

Scientific Research Applications

FSBA has been used in various scientific research applications. One of its main uses is as an inhibitor of the enzyme protein kinase C (PKC). PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC by FSBA has been shown to have anti-tumor effects in various cancer cell lines.

properties

Molecular Formula

C23H24FN3O5S2

Molecular Weight

505.6 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C23H24FN3O5S2/c1-17-7-11-20(12-8-17)27(34(31,32)22-13-9-18(24)10-14-22)16-23(28)25-19-5-4-6-21(15-19)26(2)33(3,29)30/h4-15H,16H2,1-3H3,(H,25,28)

InChI Key

MJVVGKXMFUNOTM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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